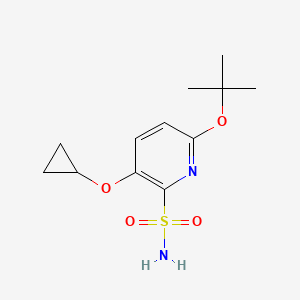
N-(3-Acetyl-5-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Acetyl-5-methoxyphenyl)acetamide: is an organic compound with the molecular formula C11H13NO3. It is a derivative of acetanilide, where the acetyl group is attached to the nitrogen atom of the aniline ring, and a methoxy group is present at the meta position relative to the acetyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Acetylation of 3-Amino-5-methoxyacetophenone: The primary method involves the acetylation of 3-amino-5-methoxyacetophenone using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures to yield N-(3-Acetyl-5-methoxyphenyl)acetamide.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-Acetyl-5-methoxyphenyl)acetamide can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrazine can yield the corresponding hydrazide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydrazine, nucleophiles, appropriate solvents like ethanol or methanol.
Major Products:
Oxidation: 3-Hydroxy-5-methoxyacetophenone.
Reduction: 3-Amino-5-methoxyacetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: N-(3-Acetyl-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of analgesic and anti-inflammatory drugs. Its structural similarity to other bioactive compounds makes it a candidate for drug design and development.
Industry:
Dye and Pigment Production: It is used in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations.
Mecanismo De Acción
The mechanism of action of N-(3-Acetyl-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
N-(4-Methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.
N-(3-Methoxyphenyl)acetamide: Lacks the acetyl group at the meta position.
N-(3-Acetylphenyl)acetamide: Lacks the methoxy group.
Uniqueness:
N-(3-Acetyl-5-methoxyphenyl)acetamide: is unique due to the presence of both the acetyl and methoxy groups at specific positions on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-(3-acetyl-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-10(12-8(2)14)6-11(5-9)15-3/h4-6H,1-3H3,(H,12,14) |
Clave InChI |
XDEPBWWKEQRJCF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)OC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


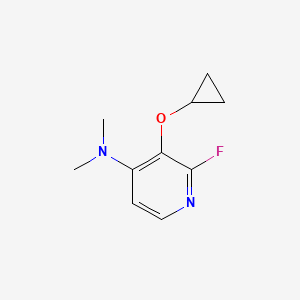


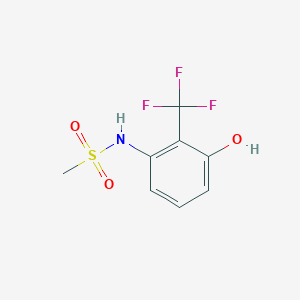

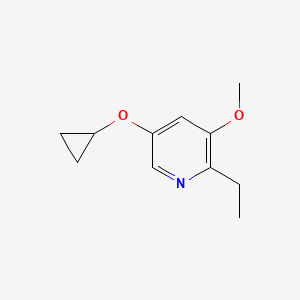

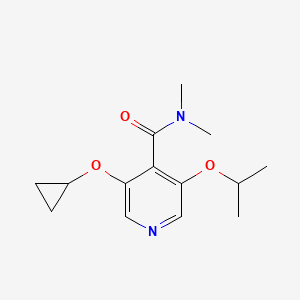
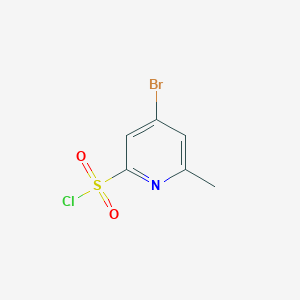
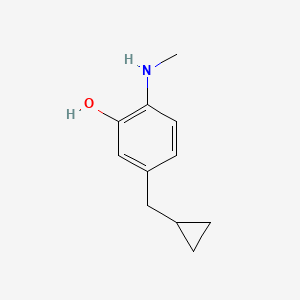
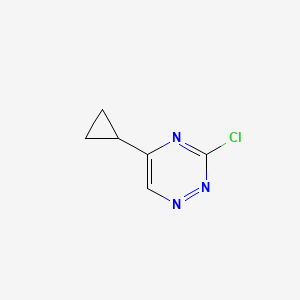
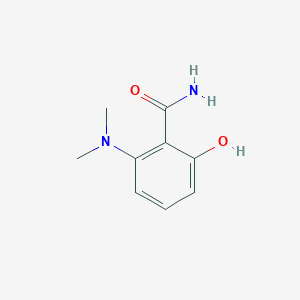
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
